molecular formula C18H21NO2 B311261 N-(2-ethoxyphenyl)-4-phenylbutanamide

N-(2-ethoxyphenyl)-4-phenylbutanamide

Cat. No.: B311261
M. Wt: 283.4 g/mol
InChI Key: ZZDFECXZEAUGIR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-phenylbutanamide is a butanamide derivative featuring a phenylbutanamide backbone substituted with a 2-ethoxyphenyl group at the nitrogen atom.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-phenylbutanamide

InChI

InChI=1S/C18H21NO2/c1-2-21-17-13-7-6-12-16(17)19-18(20)14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20)

InChI Key

ZZDFECXZEAUGIR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

N-(4-ethoxyphenyl)-4-phenylbutanamide
  • Structure : Ethoxy group at the para-position of the phenyl ring.
N-(2-ethoxyphenyl)-4-phenylbutanamide
  • Inferred Properties: The ortho-ethoxy group introduces steric hindrance, which may reduce co-planarity between the phenyl ring and adjacent functional groups. This is supported by structural observations in 2-aminobenzothiazole derivatives, where ortho-ethoxy groups disrupt planarity with pyrimidinone rings . Such steric effects could lower melting points or alter crystallinity compared to para-substituted analogs.

Functional Group Variations

4-Methoxybutyrylfentanyl
  • Structure : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide.
  • Reported as a white powder with undetermined UV maxima .
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide
  • Structure: Acetyl and dichlorophenoxy substituents.
  • Properties : The electron-withdrawing acetyl and chlorine groups likely reduce solubility in polar solvents. CAS: 348163-50-8; MW: 366.24 .
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
  • Structure : Nitro (meta) and methyl (ortho) substituents.
  • Properties: The nitro group strongly withdraws electrons, reducing basicity of the amide nitrogen. CAS: Not provided; MW inferred from formula (C₁₃H₁₇N₂O₃): 255.29 .
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)
  • Synthesis: Reflux of 4-fluorobenzaldehyde and 4-methoxyaniline in ethanol (85% yield).
  • Spectral Data :
    • IR: N-H (3300 cm⁻¹), C=O (1720 cm⁻¹), C=C (1650 cm⁻¹).
    • HRMS: [M+H]⁺ calc. 344.1657, exp. 344.1658 .
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)
  • Synthesis : Amide coupling in DMF (80% yield).
  • Spectral Data :
    • HRMS: [M+H]⁺ calc. 356.1856, exp. 356.1855 .

Data Table: Key Properties of Butanamide Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Physical State Key Spectral Data (HRMS) References
N-(4-ethoxyphenyl)-4-phenylbutanamide 4-ethoxy C₁₈H₂₁NO₂ 283.36 Not reported Not available
4-Methoxybutyrylfentanyl 4-methoxy, piperidinyl C₂₃H₃₀N₂O₂ 366.50 White powder UVmax not determined
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide 2-methyl, 4-nitro C₁₃H₁₇N₂O₃ 255.29 Not reported Not available
Ethyl 4f (Fluorophenyl/methoxyphenyl) 2-fluoro, 4-methoxy C₁₉H₂₁FNO₃ 344.16 Yellow oil HRMS: 344.1658
Ethyl 4c (Dimethoxyphenyl) 4,4'-dimethoxy C₂₁H₂₅NO₄ 356.19 Yellow oil HRMS: 356.1855

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